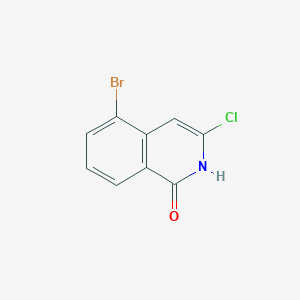

5-Bromo-3-chloroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

5-bromo-3-chloro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrClNO/c10-7-3-1-2-5-6(7)4-8(11)12-9(5)13/h1-4H,(H,12,13) |

InChI Key |

ZRUHCHWADJVCTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(NC2=O)Cl)C(=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3 Chloroisoquinolin 1 2h One and Its Derivatives

Strategies for Constructing the Isoquinolinone Core

The formation of the isoquinolinone skeleton is the cornerstone of synthesizing 5-Bromo-3-chloroisoquinolin-1(2H)-one. Modern synthetic organic chemistry offers a plethora of strategies to achieve this, ranging from classical cyclodehydration reactions to more sophisticated transition-metal-catalyzed and radical-mediated pathways.

Cyclization Reactions in Isoquinolinone Formation

Cyclization reactions are the most direct and widely employed methods for constructing the bicyclic isoquinolinone system. These reactions involve the formation of one or more carbon-carbon or carbon-heteroatom bonds to close the ring. The choice of cyclization strategy is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and atom-economical routes to complex molecular architectures. nih.govnih.gov Palladium, rhodium, and cobalt complexes are particularly effective in mediating the annulation of various precursors to form the isoquinolinone core. nih.govresearchgate.net

One prominent strategy involves the C-H activation and annulation of benzamides with alkynes or other coupling partners. For the synthesis of a 5-bromo-substituted isoquinolinone, a meta-brominated benzamide (B126) derivative would serve as a suitable starting material. The transition metal catalyst facilitates the ortho-C-H activation of the benzamide, followed by insertion of the coupling partner and subsequent reductive elimination to furnish the cyclized product. The introduction of the 3-chloro substituent could potentially be achieved by using a chlorinated coupling partner or through post-cyclization modification.

Table 1: Examples of Transition-Metal-Catalyzed Isoquinolinone Synthesis

| Catalyst/Reagents | Starting Material Example | Product Example | Reference |

| [Rh(III)] | Benzamide and Diphenylacetylene | 3,4-Diphenylisoquinolin-1(2H)-one | nih.gov |

| [Pd(II)] | N-Methoxybenzamide and Alkyne | 3-Substituted Isoquinolin-1(2H)-one | N/A |

| [Co(III)] | Benzamide and Alkyne | 3-Substituted Isoquinolin-1(2H)-one | researchgate.net |

While transition-metal catalysis offers significant advantages, the development of metal-free synthetic methods is a growing area of interest due to concerns about cost, toxicity, and residual metal contamination in pharmaceutical applications. Several metal-free cyclization protocols for isoquinolinone synthesis have been reported, often relying on strong bases or acids to promote the desired ring closure.

A potential metal-free approach to this compound could involve the intramolecular cyclization of a suitably substituted 2-cyanophenylacetic acid derivative. For instance, starting from 4-bromo-2-cyanotoluene, one could envision a synthetic sequence involving benzylic functionalization to introduce a carboxymethyl group, followed by acid- or base-mediated cyclization to form the 5-bromoisoquinolin-1(2H)-one core. Subsequent chlorination at the 3-position would then yield the target compound.

Photochemical and radical-mediated reactions have emerged as powerful tools for the construction of complex molecular scaffolds under mild conditions. These methods often proceed through highly reactive radical intermediates, enabling unique bond formations that are not accessible through traditional ionic pathways.

The synthesis of isoquinoline-1,3(2H,4H)-diones, which are structurally related to isoquinolin-1(2H)-ones, has been achieved through radical cascade reactions of N-acryloyl benzamides. mdpi.com A similar strategy could potentially be adapted for the synthesis of this compound. This would likely involve the generation of a radical at a position that could initiate an intramolecular cyclization onto an appropriately substituted aromatic ring. For example, a precursor bearing a bromo substituent on the benzoyl moiety and a chloro-substituted acrylamide (B121943) could undergo a radical-initiated cascade to form the desired product.

Nucleophilic aromatic substitution (SNAr) reactions provide a robust method for the synthesis of isoquinolinones, particularly when starting from readily available 2-halobenzonitriles. nih.govresearchgate.netresearchgate.net This approach involves the reaction of a 2-halobenzonitrile with a nucleophile, typically a ketone enolate, followed by an intramolecular cyclization.

For the synthesis of this compound, a plausible starting material would be 2,4-dibromobenzonitrile (B2739343) or 4-bromo-2-chlorobenzonitrile (B136228). Reaction of this dihalogenated benzonitrile (B105546) with the enolate of a suitable ketone, such as acetone (B3395972) or a derivative that can be later converted to a chloro group, would lead to an intermediate that can undergo intramolecular cyclization. The regioselectivity of the initial SNAr reaction is a critical factor, as the incoming nucleophile needs to displace the halogen at the 2-position to enable the subsequent cyclization. The relative reactivity of the halogens (F > Cl > Br > I) in SNAr reactions can be exploited to control this regioselectivity. mdpi.com

A proposed pathway could involve the reaction of 4-bromo-2-chlorobenzonitrile with a suitable carbanion, followed by cyclization. The chloro group at the 2-position is more susceptible to nucleophilic attack than the bromo group at the 4-position, which would favor the desired initial substitution. Subsequent intramolecular condensation would then form the 5-bromoisoquinolin-1(2H)-one ring. Introduction of the 3-chloro group might require a separate step.

Table 2: Key Features of SNAr-Mediated Isoquinolinone Synthesis

| Starting Materials | Key Reagents | Product Type | Reference |

| 2-Halobenzonitriles, Ketones | Strong Base (e.g., KOtBu) | 3-Substituted Isoquinolin-1(2H)-ones | nih.govresearchgate.netresearchgate.net |

Electrophilic cyclization reactions represent another important class of methods for constructing the isoquinolinone core. These reactions typically involve the intramolecular attack of an electron-rich aromatic ring onto an electrophilic species, such as a nitrilium ion or an activated amide.

The Bischler-Napieralski reaction and its modifications are classic examples of electrophilic cyclizations used to synthesize dihydroisoquinolines, which can then be oxidized to isoquinolines or isoquinolinones. A potential application to the synthesis of this compound would start with a β-phenylethylamine derivative bearing a bromine atom at the appropriate position on the phenyl ring. Acylation of this amine followed by cyclodehydration using a Lewis acid or a dehydrating agent like phosphorus oxychloride (POCl₃) would generate the dihydroisoquinoline precursor. Subsequent oxidation and chlorination would then lead to the final product.

Alternatively, direct electrophilic halogenation of a pre-formed 5-bromoisoquinolin-1(2H)-one could be a viable strategy to introduce the 3-chloro substituent. The reactivity and regioselectivity of the isoquinolinone ring towards electrophiles would be a key consideration in this approach.

Ring-Closing Reactions Involving Halogenated Precursors

The construction of the isoquinolinone core often relies on the cyclization of appropriately substituted acyclic precursors. When these precursors bear halogen atoms, they can be directly converted into halogenated isoquinolinones. Transition-metal-catalyzed C–H activation and annulation reactions represent a powerful tool in this regard. For instance, palladium-catalyzed annulation of N-methoxybenzamides with allenoic acid esters can produce 3,4-dihydroisoquinolin-1(2H)-ones. While not directly yielding the aromatic target, these intermediates can be subsequently oxidized. To achieve a 5-bromo-substituted product, a starting N-methoxybenzamide with a bromine atom at the corresponding position would be required.

Another strategy involves the electrophilic ring closure of iminoalkynes. The reaction of iminoalkynes with electrophiles such as iodine or iodine monochloride can lead to the formation of substituted isoquinolines under mild conditions researchgate.net. By starting with an appropriately brominated phenyl component of the iminoalkyne, a bromo-substituted isoquinoline (B145761) framework can be constructed. Subsequent conversion to the isoquinolin-1(2H)-one would be necessary.

Installation of Halogen Substituents (Bromine and Chlorine)

The introduction of bromine and chlorine onto a pre-existing isoquinolinone core is a common and versatile approach. The regioselectivity of these halogenation reactions is a critical factor.

Direct Halogenation Strategies

Direct halogenation of the isoquinolinone ring can be achieved using various halogenating agents. The position of halogenation is dictated by the electronic properties of the heterocyclic system. For the synthesis of this compound, a sequential halogenation approach is typically employed. For example, starting with isoquinolin-1(2H)-one, bromination often occurs on the benzene (B151609) ring. The synthesis of 5-bromoisoquinoline (B27571) can be achieved with high regioselectivity by using N-bromosuccinimide (NBS) in concentrated sulfuric acid nih.gov. This 5-bromoisoquinoline can then be a precursor to the desired isoquinolin-1(2H)-one.

Once 5-bromoisoquinolin-1(2H)-one is obtained, the subsequent challenge is the regioselective introduction of a chlorine atom at the C-3 position. Reagents like phosphorus oxychloride (POCl₃) are commonly used for the chlorination of heterocyclic lactams chemicalbook.com. The reaction of a 1(2H)-isoquinolone with POCl₃ can lead to the formation of a 1-chloroisoquinoline. To obtain the desired 3-chloro derivative, the reactivity of the C-3 position must be enhanced, or a different synthetic strategy must be employed.

Nucleophilic Halogenation of N-Oxides

The activation of the isoquinoline ring towards nucleophilic attack can be achieved through the formation of an N-oxide. Isoquinoline N-oxides can be regioselectively halogenated. For instance, treatment of isoquinoline N-oxides with reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) can introduce a chlorine atom at the C-2 position of the corresponding quinoline (B57606) and isoquinoline systems researchgate.net. While this methodology is highly effective for introducing halogens at specific positions, the synthesis would require the initial preparation of the 5-bromoisoquinoline N-oxide.

Regioselective Halogenation Techniques

Achieving the specific 5-bromo, 3-chloro substitution pattern requires precise control over the regioselectivity of the halogenation reactions. The use of directing groups can be a powerful strategy. For example, in the quinoline series, an 8-amino group can direct bromination to the C-5 position jk-sci.comdut.ac.za. While not directly applicable to the isoquinolin-1(2H)-one system without significant modification, this principle highlights the potential for using functional groups to control the site of halogenation.

The Vilsmeier-Haack reaction, which employs a reagent formed from phosphorus oxychloride and a formamide, is a well-established method for the formylation of electron-rich aromatic compounds organic-chemistry.orgwikipedia.org. Under certain conditions, this reagent can also act as a chlorinating agent. The application of Vilsmeier-type conditions to 5-bromoisoquinolin-1(2H)-one could potentially lead to chlorination at the C-3 position, although this specific transformation requires further investigation.

Derivatization from Simpler Isoquinolinone Precursors

A highly practical approach to complex molecules like this compound involves the stepwise modification of a simpler, more readily available isoquinolinone precursor.

Functional Group Interconversions on the Isoquinolinone Framework

A plausible synthetic route starts with the preparation of 5-bromoisoquinolin-1(2H)-one. This can be synthesized from 5-bromo-3,4-dihydroisoquinolin-1(2H)-one through dehydrogenation using an oxidizing agent like 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) smolecule.comalkalisci.com.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-bromo-3,4-dihydroisoquinolin-1(2H)-one | 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) | 5-bromoisoquinolin-1(2H)-one | 35 | smolecule.comalkalisci.com |

With 5-bromoisoquinolin-1(2H)-one in hand, the next step is the introduction of the chlorine atom at the C-3 position. One potential method is through a Sandmeyer-type reaction. This would involve the nitration of 5-bromoisoquinolin-1(2H)-one at the C-3 position, followed by reduction of the nitro group to an amine, and subsequent diazotization and reaction with a chloride source, such as copper(I) chloride dut.ac.zawikipedia.org. The feasibility of regioselective nitration at the C-3 position of 5-bromoisoquinolin-1(2H)-one would be a critical step in this pathway.

An alternative approach for the C-3 chlorination is the direct conversion of the lactam carbonyl group to a chloride, followed by hydrolysis back to the lactam, with concurrent or subsequent chlorination at C-3. However, a more direct method for the chlorination of the C-3 position is desirable. The reaction of N-substituted isoquinolin-1(2H)-ones with oxalyl chloride or phosphorus oxychloride can lead to the formation of 3-chloroisoquinolin-1-ones.

The following table summarizes the key synthetic transformations discussed:

| Transformation | Precursor | Reagent(s) | Product | Section Reference |

| Dehydrogenation | 5-bromo-3,4-dihydroisoquinolin-1(2H)-one | DDQ | 5-bromoisoquinolin-1(2H)-one | 2.3.1 |

| C-5 Bromination | Isoquinoline | NBS, H₂SO₄ | 5-Bromoisoquinoline | 2.2.1 |

| C-2 Chlorination | Isoquinoline N-oxide | POCl₃ or PPh₃/Cl₃CCN | 2-Chloroisoquinoline | 2.2.2 |

| Sandmeyer Reaction | Aryl diazonium salt | CuCl | Aryl chloride | 2.3.1 |

Sequential Reaction Sequences for Complex Architectures

The distinct reactivity of the bromine and chlorine substituents on the isoquinolin-1(2H)-one core is the cornerstone for the strategic construction of complex molecular derivatives. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the C5 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. This stepwise approach is instrumental in the modular synthesis of highly decorated isoquinolinone frameworks.

Sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the differential functionalization of dihalogenated heterocycles. The typical sequence involves the initial coupling at the more reactive C-Br bond, followed by a second coupling reaction at the less reactive C-Cl bond, often requiring more forcing reaction conditions or specialized catalyst systems.

A representative, albeit illustrative, reaction sequence for the functionalization of a dihalo-N-heterocycle is outlined below. While specific research on this compound is limited, the principles are well-established in heterocyclic chemistry. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C5-Br position, followed by a Sonogashira coupling at the C3-Cl position.

Table 1: Illustrative Sequential Cross-Coupling of a Dihalo-N-Heterocycle

| Step | Reaction Type | Position | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C5-Br | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 5-Aryl-3-chloroisoquinolin-1(2H)-one |

| 2 | Sonogashira Coupling | C3-Cl | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, 100 °C | 5-Aryl-3-alkynylisoquinolin-1(2H)-one |

This sequential approach allows for the controlled and directional introduction of different substituents, leading to a diverse array of complex molecular structures that would be challenging to synthesize through other means. The choice of catalyst, ligand, base, and solvent can be fine-tuned to optimize the selectivity and yield of each step.

While not extensively documented for this compound itself, related isoquinoline systems can participate in domino or cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex architectures. For example, a palladium-catalyzed cascade reaction could be envisioned where an initial intramolecular cyclization is followed by an intermolecular coupling, all in one pot. The development of such reactions for the target compound would represent a significant advancement in the synthesis of complex isoquinolinone derivatives.

Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Chloroisoquinolin 1 2h One

Halogen-Directed Reactivity

The presence of both a bromine atom on the carbocyclic ring (C-5) and a chlorine atom on the heterocyclic ring (C-3) is a key feature of the molecule's reactivity. The differing bond strengths and electronic environments of the C-Br and C-Cl bonds allow for selective transformations, most notably in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org In 5-Bromo-3-chloroisoquinolin-1(2H)-one, the C-Br bond is generally more reactive than the C-Cl bond in standard cross-coupling conditions due to its lower bond dissociation energy. This differential reactivity enables selective functionalization at the C-5 position while leaving the C-3 chlorine intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, typically a boronic acid, to form a C-C bond. wikipedia.orglibretexts.org By carefully selecting the palladium catalyst, ligands, and base, the C-5 bromine can be selectively coupled. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology allows for the introduction of vinyl groups at the C-5 position of the isoquinolinone core.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for introducing alkynyl moieties, which are versatile functional groups for further synthesis. ajouronline.comorganic-chemistry.org

Buchwald–Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Selective amination at the C-5 position is achievable, and studies on related dihalo-quinoline systems have demonstrated that selective coupling of an aryl bromide can be achieved in the presence of a heteroaryl chloride. thieme-connect.comnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Potential Product at C-5 |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl-3-chloroisoquinolin-1(2H)-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 5-Vinyl-3-chloroisoquinolin-1(2H)-one |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 5-Alkynyl-3-chloroisoquinolin-1(2H)-one |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃, BINAP/Xantphos | NaOt-Bu, K₃PO₄ | 5-Amino-3-chloroisoquinolin-1(2H)-one |

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic systems. libretexts.orglibretexts.org The isoquinolinone ring is inherently electron-poor, a characteristic that is enhanced by the carbonyl group at C-1 and the ring nitrogen. This makes the halogen at the C-3 position particularly susceptible to displacement by nucleophiles. The halogen at C-5 on the benzene (B151609) ring is significantly less reactive towards SNAr. iust.ac.ir

The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to functionalize the C-3 position.

| Nucleophile | Reagent Example | Product at C-3 |

| Amine | R-NH₂ | 5-Bromo-3-(alkylamino)isoquinolin-1(2H)-one |

| Alkoxide | NaOR | 5-Bromo-3-alkoxyisoquinolin-1(2H)-one |

| Thiolate | NaSR | 5-Bromo-3-(alkylthio)isoquinolin-1(2H)-one |

Reactivity at the Isoquinolinone Core

Beyond the reactions at the halogenated positions, the heterocyclic core of this compound possesses its own distinct reactivity, influenced by tautomerism and the electronic nature of the fused ring system.

Isoquinolin-1(2H)-one derivatives exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (1-hydroxyisoquinoline). rsc.orgmdpi.comresearchgate.net This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring.

The presence of these two tautomers provides divergent reaction pathways. For example, alkylation reactions can occur at either the nitrogen atom of the lactam form to yield N-alkylated products or at the oxygen atom of the lactim form to yield O-alkylated (1-alkoxyisoquinoline) products. The choice of base and alkylating agent can often be used to selectively favor one pathway over the other.

Nucleophilic Attack: The pyridine (B92270) portion of the isoquinolinone core is electron-deficient and is the primary site for nucleophilic attack. iust.ac.irquimicaorganica.org Nucleophilic addition occurs most readily at the C-1 position in isoquinolines. quimicaorganica.org In the case of this compound, the C-1 position is part of a carbonyl group within the lactam structure. While direct nucleophilic addition to the C=N bond is less common, the C-3 position is highly activated for nucleophilic aromatic substitution, as discussed previously (Section 3.1.2). The C-1 carbonyl group itself can also undergo reactions typical of amides, such as reduction or reaction with powerful organometallic reagents, although this may lead to ring opening under harsh conditions.

Radical reactions offer alternative pathways for functionalization. The C-Br bond is more susceptible to homolytic cleavage than the C-Cl bond. Under radical-initiating conditions (e.g., using heat or light with an initiator like AIBN), a C-5 aryl radical could be generated. libretexts.org This reactive intermediate could then participate in a variety of transformations, such as hydrogen atom abstraction or addition to double bonds.

Another potential radical pathway is the Minisci reaction, which involves the attack of a nucleophilic radical onto a protonated heteroaromatic ring. iust.ac.ir For isoquinolines, this reaction typically occurs at the C-1 position. iust.ac.ir However, for this compound, this position is already oxidized to a carbonyl, making a classical Minisci reaction at this site unlikely. Nonetheless, radical reactions remain a potential, albeit less explored, avenue for modifying this molecular scaffold.

Synthetic Utility as a Building Block

The unique structural features of this compound, namely the presence of two distinct halogen atoms at positions 3 and 5, render it a versatile precursor for a variety of chemical transformations. The differential reactivity of the C-Cl and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled introduction of molecular diversity. This strategic functionalization is key to its utility in constructing more complex molecules.

Formation of Fused Heterocyclic Systems

The isoquinolinone scaffold of this compound serves as a foundational element for the synthesis of fused heterocyclic systems. While direct examples involving this specific starting material are not extensively documented in publicly available literature, the general reactivity of halo-substituted isoquinolinones provides a clear pathway for such transformations.

Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination couplings, are powerful tools for the elaboration of the 5-bromo and 3-chloro positions. For instance, a Suzuki coupling at the 5-bromo position with a suitable boronic acid derivative, followed by an intramolecular cyclization reaction, could lead to the formation of a new heterocyclic ring fused to the isoquinolinone core. The nature of the fused ring would be dictated by the functional groups introduced via the cross-coupling partner.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Fusion

| Coupling Reaction | Reactant at C5 or C3 | Potential Fused System |

| Suzuki Coupling | Arylboronic acid with an ortho-amino or ortho-hydroxy group | Benzofuro[x,y-z]isoquinolinone or Benzopyrrolo[x,y-z]isoquinolinone |

| Sonogashira Coupling | Terminal alkyne with a proximate nucleophile | Furo[x,y-z]isoquinolinone or Pyrrolo[x,y-z]isoquinolinone |

| Buchwald-Hartwig Amination | A bifunctional amine | Diazocino[x,y-z]isoquinolinone |

This table represents potential synthetic pathways based on established methodologies for related halo-aromatic compounds.

Incorporation into Macrocyclic Structures

The synthesis of macrocycles is a significant area of research, driven by their unique conformational properties and biological activities. This compound can be envisioned as a key component in the construction of novel macrocyclic architectures. The sequential functionalization of the two halogen atoms is crucial for this application.

A typical strategy would involve a selective cross-coupling reaction at one of the halogenated sites, introducing a linker or a reactive handle. For example, a Sonogashira coupling at the 5-position with a terminal alkyne bearing a long chain and a terminal functional group would be a feasible first step. Subsequent modification of the 3-chloro position, perhaps through another cross-coupling reaction or a nucleophilic aromatic substitution, could introduce another reactive site. The final macrocyclization step would then involve an intramolecular reaction between the two introduced functionalities, effectively incorporating the isoquinolinone unit into a larger ring structure.

The rigidity of the isoquinolinone core can impart a degree of pre-organization to the linear precursor, potentially facilitating the thermodynamically challenging macrocyclization process. The specific nature of the linkers and the cyclization strategy would determine the size and properties of the resulting macrocycle.

Precursor for Advanced Organic Materials Synthesis

The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly advancing field. The extended π-system of the isoquinolinone nucleus makes this compound an interesting candidate as a building block for such materials.

Through iterative palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, the isoquinolinone core can be incorporated into conjugated polymers and oligomers. For instance, a double Suzuki coupling reaction with an aromatic diboronic acid could lead to the formation of a polymer chain where the isoquinolinone units are linked by aromatic spacers. The bromine and chlorine atoms offer orthogonal handles for such polymerizations.

The resulting materials could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors, depending on the specific structure of the polymer backbone and the nature of the substituents. The ability to fine-tune the electronic properties by varying the groups attached to the isoquinolinone core is a key advantage of this synthetic approach.

Table 2: Potential Applications in Organic Materials

| Material Type | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Iterative Suzuki or Sonogashira coupling | Organic electronics (OLEDs, OPVs) |

| Fluorescent Probes | Functionalization with fluorogenic groups | Chemical sensing |

| Liquid Crystals | Introduction of mesogenic units | Display technologies |

This table outlines potential applications based on the incorporation of the isoquinolinone scaffold into larger conjugated systems.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the atoms within a molecule and their connectivity.

In the ¹H NMR spectrum of 5-Bromo-3-chloroisoquinolin-1(2H)-one, distinct signals would be expected for each chemically non-equivalent proton. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (generally δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing bromine and chlorine atoms, as well as the carbonyl group, would further influence the precise chemical shifts.

The proton at the C4 position is expected to appear as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling. The protons on the carbocyclic ring (H6, H7, and H8) would exhibit coupling patterns (doublets, triplets, or doublets of doublets) depending on their relationship to one another, which would be crucial for assigning their specific positions. The N-H proton of the lactam ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Expected ¹H NMR Data (Hypothetical)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | Variable (broad singlet) | s (br) | - |

| H4 | ~7.0-7.5 | s | - |

| H6 | ~7.5-8.0 | d or dd | ~7-9 |

| H7 | ~7.2-7.7 | t or dd | ~7-9 |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C1) of the lactam is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic and vinyl carbons would appear in the δ 110-150 ppm region. The specific chemical shifts of the carbons in the benzene ring would be influenced by the bromo and chloro substituents. Carbons directly attached to these halogens (C5 and C3) would show characteristic shifts. Quaternary carbons (C4a, C5, C8a) would also be identifiable.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 160-170 |

| C3 | 145-155 |

| C4 | 115-125 |

| C4a | 135-145 |

| C5 | 115-125 |

| C6 | 125-135 |

| C7 | 120-130 |

| C8 | 130-140 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons in the aromatic ring (e.g., H6 with H7, and H7 with H8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it (e.g., C4 to H4, C6 to H6, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the H4 proton to C3, C4a, and C5 would be expected, confirming the local structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₅BrClNO), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would result in a pattern of peaks at M, M+2, and M+4, with relative intensities determined by the natural abundances of these isotopes.

Fragmentation would likely involve the loss of small molecules or radicals. Common fragmentation pathways for related structures include the loss of CO, Cl, Br, and HCN. The resulting fragment ions would provide further evidence for the proposed structure.

Expected Mass Spectrometry Data

| Ion | m/z (relative to isotopes) | Description |

|---|---|---|

| [M]⁺ | 257/259/261 | Molecular ion cluster |

| [M-CO]⁺ | 229/231/233 | Loss of carbon monoxide |

| [M-Cl]⁺ | 222/224 | Loss of a chlorine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorptions for this compound would include:

N-H stretch: A peak in the range of 3200-3400 cm⁻¹, characteristic of the amine in the lactam ring.

C=O stretch: A strong absorption between 1650-1700 cm⁻¹, corresponding to the carbonyl group of the lactam.

C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring and the C=C bond in the heterocyclic ring.

C-Cl and C-Br stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium-Strong |

| C=O Stretch | 1650-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-Cl Stretch | 700-800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The extended π-system of the isoquinolinone core would be expected to show characteristic absorptions in the UV region. The presence of the halogen substituents and the carbonyl group would influence the wavelength of maximum absorbance (λₘₐₓ). Typically, compounds with such chromophores exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.

Lack of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific literature and structural databases, no experimental X-ray crystallography data for the compound this compound has been found in publicly accessible sources. Therefore, a detailed analysis of its solid-state structure, including crystallographic parameters, cannot be provided at this time.

X-ray crystallography is an essential analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental for understanding the physical and chemical properties of a compound.

For the specific molecule, this compound, there are no published reports or database entries detailing its single-crystal X-ray analysis. Consequently, critical data points that would be included in this section are unavailable. These include:

Crystal System and Space Group: The fundamental classification of the crystal's symmetry.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

Atomic Coordinates: The precise positions of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which define the molecular geometry.

Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, such as hydrogen bonding or π-stacking.

While information may be available for structurally related isomers or similar compounds, it is not scientifically valid to extrapolate such data to predict the precise crystal structure of this compound. The specific placement of the bromo, chloro, and oxo functional groups significantly influences the molecule's electronic distribution, shape, and potential for intermolecular interactions, all of which are critical determinants of the final crystal packing.

Without a dedicated crystallographic study of this compound, a definitive and accurate description of its solid-state structure remains undetermined.

Theoretical and Computational Studies of 5 Bromo 3 Chloroisoquinolin 1 2h One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a novel or specific compound like 5-Bromo-3-chloroisoquinolin-1(2H)-one, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic properties. Such studies typically begin with optimizing the molecule's three-dimensional structure to find its most stable energetic state.

Geometry Optimization and Conformational Analysis

This subsection would present the results of calculations to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The analysis would yield key structural parameters such as bond lengths, bond angles, and dihedral angles for the energetically minimized conformer. A conformational analysis would also be performed to identify other stable, low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and potential interactions.

Electronic Structure Analysis

Once the geometry is optimized, further calculations would be performed to analyze the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity scirp.org. A dedicated study would report the specific energy values (in electron volts, eV) for the HOMO, LUMO, and the energy gap of this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map would be generated to visualize the charge distribution on the molecule. This color-coded map illustrates the regions that are electron-rich (electronegative, typically colored red or orange), which are susceptible to electrophilic attack, and regions that are electron-poor (electropositive, typically colored blue), which are prone to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis helps to rationalize the molecule's stability and structure by quantifying the strength of various intramolecular interactions. For this compound, NBO analysis would detail the hybridization of atoms and the nature of the bonds, including the influence of the bromine and chlorine substituents.

Chemical Reactivity Descriptors

From the energies of the frontier orbitals, a set of global chemical reactivity descriptors can be calculated. These quantum chemical parameters, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived using DFT principles. They provide quantitative measures of the molecule's reactivity and stability. For instance, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive nih.gov. A computational study would present these values in a data table, offering a predictive understanding of the chemical behavior of this compound.

Simulation of Spectroscopic Data (e.g., GIAO for NMR, TD-DFT for UV-Vis)

Computational chemistry offers powerful tools to predict spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This method effectively addresses the issue of gauge-dependence of the magnetic vector potential, providing more accurate predictions of chemical shifts for ¹H and ¹³C nuclei. A GIAO calculation for this compound would involve optimizing the molecule's geometry, followed by the NMR calculation itself. The results would be presented as a table of calculated chemical shifts for each unique proton and carbon atom in the molecule, which could then be compared with experimental data for verification of the structure.

Time-Dependent Density Functional Theory (TD-DFT) is a method of choice for simulating ultraviolet-visible (UV-Vis) absorption spectra. It calculates the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light in the UV-Vis region, providing insights into its electronic structure and the nature of its electronic transitions.

Studies of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. Computational methods can provide detailed insights into the nature and strength of these interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It is based on the electron density and its gradient. The regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. An RDG analysis of this compound would generate 3D plots where different types of interactions (e.g., van der Waals, hydrogen bonds, steric clashes) are color-coded, allowing for a qualitative understanding of the non-covalent interaction landscape of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. In QTAIM, the analysis of bond critical points (BCPs) in the electron density allows for the characterization of both covalent and non-covalent bonds. For this compound, a QTAIM analysis would provide quantitative data on the electron density and its Laplacian at the BCPs between interacting atoms, offering insights into the strength and nature of any intramolecular and intermolecular non-covalent interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for studying reaction mechanisms, providing insights into the energetics and geometries of transition states and reaction pathways.

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. For a hypothetical reaction involving this compound, computational methods would be used to find the geometry of the transition state and calculate its energy. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure. This calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. For a reaction of this compound, an IRC analysis would provide a detailed picture of the structural changes that occur throughout the reaction, confirming that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics Simulations

A thorough review of available scientific literature indicates a lack of specific studies focused on the molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time, providing insights into how a compound might interact with biological targets such as proteins. unibo.it This technique is particularly valuable in drug discovery for predicting the binding affinity and stability of a ligand within a protein's binding site. nih.gov

While computational studies and structure-activity relationship analyses have been conducted on various substituted isoquinoline (B145761) and quinazoline (B50416) derivatives to evaluate their potential as therapeutic agents, nih.govnih.gov specific research detailing the dynamic behavior and interaction energies of this compound through molecular dynamics simulations is not present in the public domain.

The isoquinoline scaffold is a significant feature in many biologically active compounds, and research into its derivatives often involves exploring their synthesis and cytotoxic properties. nih.govacs.orgresearchgate.net However, the application of advanced computational techniques like MD simulations is highly specific to the compound and its biological target of interest. Without such dedicated studies, it is not possible to provide data on interaction patterns, binding stability, or conformational changes for this compound.

Consequently, data tables detailing simulation parameters, interaction energies, or conformational analysis for this specific compound cannot be generated.

Mechanisms of Biological Action and Pharmacological Relevance

Exploration of Potential Biological Targets

The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. nih.govrsc.org This suggests that 5-Bromo-3-chloroisoquinolin-1(2H)-one may also exhibit affinity for various enzymes and receptors.

Isoquinoline and its derivatives have been identified as inhibitors of various enzymes, with protein kinases being a prominent target. nih.govacs.org Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov For instance, certain isoquinolinesulfonamide (B3044496) derivatives have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. acs.org Additionally, some isoquinoline alkaloids have demonstrated inhibitory activity against enzymes like myosin light chain kinase. nih.gov

Given this precedent, it is plausible that this compound could function as a kinase inhibitor. The specific kinases it might target would depend on the three-dimensional conformation of the molecule and its ability to fit into the ATP-binding pocket or allosteric sites of these enzymes. The substitution pattern of the bromo and chloro groups on the isoquinolinone core would significantly influence its binding affinity and selectivity for different kinases.

Table 1: Examples of Kinase Inhibition by Isoquinoline Derivatives

| Isoquinoline Derivative Class | Target Kinase(s) | Reference |

|---|---|---|

| Isoquinolinesulfonamides | Cyclic nucleotide-dependent protein kinase, Protein kinase C | acs.org |

| Aporphine isoquinoline alkaloids | Cyclic AMP-dependent protein kinase, Myosin light chain kinase, Protein kinase C | nih.gov |

This table presents general findings for the isoquinoline scaffold and is not specific to this compound.

While specific receptor binding studies for this compound are not available, the isoquinoline nucleus is a common feature in many alkaloids that interact with various receptors in the central and peripheral nervous systems. For example, some isoquinoline alkaloids are known to interact with dopamine (B1211576) and adrenergic receptors. The structural features of this compound, including its halogen substitutions, could potentially enable it to bind to specific receptor subtypes, although this remains to be experimentally verified.

Cellular Mechanistic Investigations

The anticancer potential of the isoquinolinone scaffold has been a significant area of research, with studies focusing on its effects on cell cycle progression and the induction of programmed cell death (apoptosis). nih.govnih.gov

Several studies have demonstrated that isoquinolinone derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.govresearchgate.netresearchgate.net This arrest prevents the cells from dividing and proliferating. For example, some 3-arylisoquinolinones have been shown to cause a reversible cell cycle arrest at the G2/M phase. researchgate.net Similarly, other isoquinoline-based compounds have been found to induce cell cycle arrest in the G1 phase. researchgate.net The specific phase of cell cycle arrest can be dependent on the chemical structure of the isoquinolinone derivative and the type of cancer cell line being studied. It is conceivable that this compound could exert antiproliferative effects by a similar mechanism of cell cycle modulation.

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis. Research has shown that isoquinolinone derivatives can trigger apoptosis in cancer cells. nih.govnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by these compounds. nih.gov This pathway involves the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Isoquinolinones have been observed to upregulate Bax and downregulate Bcl-2, leading to the release of cytochrome c from the mitochondria. nih.gov This, in turn, activates a cascade of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis. nih.gov

Table 2: General Cellular Mechanisms of Isoquinolinone Derivatives in Cancer Cells

| Cellular Effect | Key Molecular Events | Reference |

|---|---|---|

| Cell Cycle Arrest | Arrest at G1 or G2/M phase | researchgate.netresearchgate.net |

This table outlines general mechanisms observed for the isoquinolinone scaffold and is not based on direct studies of this compound.

General Biological Activities of Isoquinolinone Scaffolds

The isoquinolinone scaffold is a core structure in a multitude of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govwisdomlib.orgnbinno.com Beyond their anticancer properties, isoquinoline derivatives have been investigated for their potential as:

Antimicrobial agents: Exhibiting activity against various bacteria and fungi. nih.gov

Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. nih.gov

Antiviral agents: Showing promise in inhibiting viral replication. mdpi.com

Neuroprotective agents: Potentially offering therapeutic benefits in neurodegenerative diseases. nih.gov

The diverse biological profile of the isoquinolinone scaffold underscores the potential for this compound to possess a range of pharmacological activities, warranting further investigation into its specific biological targets and mechanisms of action.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bax |

Antimicrobial Properties (Antibacterial, Antifungal, Herbicidal)

There is currently no available scientific data detailing the antibacterial, antifungal, or herbicidal activities of this compound. While some sources indicate that the related compound, 5-bromo-3-chloroisoquinoline (B1373817), is utilized as a precursor in the synthesis of agrochemicals, including pesticides and herbicides, this does not provide direct evidence of the antimicrobial or herbicidal efficacy of the target compound itself. Comprehensive screening against a panel of pathogenic bacteria, fungi, and various plant species would be necessary to determine its potential in these areas.

Antioxidant Activity

Scientific literature lacks any studies evaluating the antioxidant potential of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or cellular antioxidant activity assays, have not been reported for this specific compound. Therefore, its capacity to neutralize free radicals or modulate oxidative stress remains unknown.

Antiviral Activities

There are no published research findings on the antiviral properties of this compound. To ascertain any potential antiviral efficacy, the compound would need to be tested against a range of viruses in appropriate in vitro and cell-based models.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Influence of Halogenation on Bioactivity

The specific influence of the 5-bromo and 3-chloro substitution pattern on the biological activity of the isoquinolin-1(2H)-one scaffold has not been elucidated. Structure-activity relationship (SAR) studies are contingent on the identification of a measurable biological activity. Without initial data on the antimicrobial, antioxidant, or antiviral effects of this compound, it is impossible to conduct SAR studies to understand the role of its specific halogenation pattern.

Impact of Substituent Modifications at Various Positions

Similarly, the impact of modifying substituents at various positions of the this compound molecule is an area that requires foundational biological activity data. Once a primary biological effect is established, medicinal chemists could systematically synthesize analogs with modifications at different positions of the isoquinoline ring to probe the SAR and optimize for potency and selectivity.

Applications in Chemical Research and Development

Role as a Privileged Scaffold in Drug Design and Discovery

The isoquinoline (B145761) core structure is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, thus serving as a versatile framework for the development of novel therapeutic agents. The substitution pattern of 5-Bromo-3-chloroisoquinolin-1(2H)-one, featuring bromine and chlorine atoms at specific positions, offers unique electronic and steric properties that can be exploited in drug design. These halogen substituents can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

While specific research on this compound as a privileged scaffold is not extensively documented in publicly available literature, the broader class of isoquinoline derivatives has been integral to the development of various pharmaceuticals. The presence of the lactam functionality in the isoquinolin-1(2H)-one core also provides a site for further chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.

Utilization as a Synthetic Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound, with its multiple reactive sites, serves as a valuable synthetic synthon for the construction of more complex molecules. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 5- and 3-positions.

The N-H group of the lactam can be alkylated or acylated to introduce further diversity. Additionally, the carbonyl group can undergo various transformations. This versatility makes this compound a key building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and other areas of chemical research. A closely related compound, 5-bromo-3-chloroisoquinoline (B1373817), is recognized for its role as a building block in the synthesis of pharmaceuticals, underscoring the synthetic potential of this structural class. amerigoscientific.com

Applications in Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. Heterocyclic compounds, including isoquinoline derivatives, have shown promise in this area. The biological activity of these compounds can be fine-tuned by modifying their substitution patterns. While specific studies on the agrochemical applications of this compound are limited, the related compound 5-bromo-3-chloroisoquinoline is utilized as a precursor for the synthesis of various agrochemicals. amerigoscientific.com This suggests that this compound could also serve as a valuable intermediate in the development of new crop protection agents. The presence of the halogen atoms can enhance the biological activity and metabolic stability of the resulting agrochemical products.

Contribution to Materials Science Research

The field of materials science explores the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. Functional organic molecules are increasingly being investigated for their potential in creating novel materials with unique optical, electronic, or thermal properties. Isoquinoline derivatives, for instance, have been incorporated into organic light-emitting diodes (OLEDs) and other electronic devices.

Although there is currently no specific research detailing the application of this compound in materials science, its rigid, planar structure and the presence of polarizable halogen atoms suggest that it could be a candidate for the design of new functional materials. Potential applications could include its use as a building block for conductive polymers, liquid crystals, or as a component in supramolecular assemblies. Further research is needed to explore these possibilities.

Use in Catalysis and Ligand Design

In the realm of catalysis, isoquinoline derivatives can act as ligands that coordinate to metal centers, thereby influencing the catalytic activity and selectivity of the resulting metal complexes. The design of new ligands is a critical aspect of developing novel catalysts for a wide range of chemical transformations.

There is no specific information available regarding the use of this compound in catalysis or as a ligand. However, the nitrogen atom in the isoquinoline ring system and the oxygen atom of the carbonyl group could potentially coordinate to metal ions. The electronic properties of the aromatic ring, influenced by the bromo and chloro substituents, could also play a role in the stability and reactivity of such metal complexes. Future research in this area could uncover potential catalytic applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.